Butyl thioglycolate
Overview
Description
Butyl thioglycolate is an organic compound that belongs to the family of thioglycolates, which are esters of thioglycolic acid. It is a colorless liquid with a characteristic odor and is primarily used in the cosmetics industry, particularly in hair care products such as permanent wave solutions and hair straighteners .
Mechanism of Action
Target of Action
Butyl Thioglycolate, also known as Butyl Mercaptoacetate , is a derivative of Thioglycolic Acid (TGA). TGA and its derivatives, including this compound, primarily target the disulfide bonds in the cortex of hair .
Mode of Action
The compound interacts with its targets by breaking the disulfide bonds in the cortex of hair . This interaction results in significant changes in the structure of the hair, which can be manipulated for various purposes.
Biochemical Pathways
It is known that the compound’s action on disulfide bonds can lead to the depilation process, commonly used in leather processing . The breaking and reforming of these bonds are also utilized in giving hair a "perm" .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as changes in the physical properties of hair. By breaking and reforming the disulfide bonds in the cortex of hair, the compound can lead to permanent changes in hair structure, such as curling (in the case of perms) or removal (in the case of depilation) .
Biochemical Analysis
Biochemical Properties
For instance, thioglycolates can break disulfide bonds in the cortex of hair, a process used in hair perming and depilation . This suggests that Butyl Thioglycolate may interact with proteins and enzymes that contain disulfide bonds, altering their structure and function.
Cellular Effects
Thioglycolates have been shown to elicit a response in macrophages, a type of immune cell . In this context, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity . It is possible that this compound may have similar effects on other cell types, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its known interactions with disulfide bonds , it is plausible that this compound may exert its effects at the molecular level by interacting with biomolecules that contain these bonds. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
Thioglycolates are known to induce changes in cells over time . For instance, thioglycolates can stimulate the metabolic activity of macrophages, leading to increased phagocytic activity over time . It is possible that this compound may have similar temporal effects on other cell types.
Dosage Effects in Animal Models
A study on the safety assessment of various thioglycolates, including this compound, determined a no-observable-adverse-effect level for reproductive and developmental toxicity of 100 mg/kg per day in rats .
Metabolic Pathways
Thioglycolates are known to influence the metabolic activity of cells . Therefore, it is possible that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Subcellular Localization
Based on its known interactions with disulfide bonds , it is plausible that this compound could localize to regions of the cell where these bonds are prevalent, such as the endoplasmic reticulum or the extracellular space.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl thioglycolate can be synthesized through the esterification of thioglycolic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous process to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Butyl thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thioglycolates
Scientific Research Applications
Butyl thioglycolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.
Biology: It is used in the preparation of thioglycolate broth, a medium for culturing anaerobic bacteria.
Medicine: It is used in the formulation of depilatory creams and hair care products.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a corrosion inhibitor in metalworking fluids
Comparison with Similar Compounds
Thioglycolic Acid: The parent compound of butyl thioglycolate, used in similar applications.
Ammonium Thioglycolate: Used in permanent wave solutions and hair straighteners.
Calcium Thioglycolate: Used in depilatory creams.
Sodium Thioglycolate: Used in the preparation of thioglycolate broth for microbiological studies
Uniqueness: this compound is unique due to its specific ester structure, which imparts different physical and chemical properties compared to its parent compound and other thioglycolates. Its use in hair care products is particularly notable, as it provides a balance between efficacy and safety .
Properties
IUPAC Name |
butyl 2-sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-8-6(7)5-9/h9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGVGRLWZVRZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064929 | |
Record name | Acetic acid, mercapto-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10047-28-6 | |
Record name | Butyl thioglycolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10047-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl thioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010047286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl thioglycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-mercapto-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, mercapto-, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl mercaptoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL THIOGLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L21ZJ8JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Butyl thioglycolate in metal complexation?
A1: this compound can act as a ligand, forming complexes with various metal ions. For instance, it forms complexes with Indium (III) in a solution containing 50% ethanol. [] Three complexes have been identified: In(RS), In(RS)2, and In(RS)3, where RS represents the deprotonated this compound. The stability constants of these complexes have been determined at different temperatures using polarographic methods. [] Similar complexation behavior has been observed with Lanthanide ions (La, Pr, Nd, Sm), forming complexes with both the dianionic and monoionic forms of this compound. []
Q2: How does this compound impact the thermal stability of Polyvinyl Chloride (PVC)?
A2: this compound, particularly when used in conjunction with dibutyltin derivatives, can influence the thermal dehydrochlorination of PVC. [] Studies reveal that treating PVC with a mixture of silicon or germanium-based hydrides and dibutyltin dichloride, followed by exposure to this compound, significantly reduces the initial rate of PVC degradation under vacuum at high temperatures. [] This suggests a stabilizing effect, potentially attributed to the interaction of this compound with unstable chlorine atoms or reactive intermediates formed during PVC degradation.
Q3: Are there any documented synergistic effects of this compound with other compounds in industrial applications?
A3: Yes, this compound exhibits synergistic effects when combined with specific polymers in inhibiting gas hydrate formation and corrosion. [] Notably, blending this compound with maleic anhydride-co-N-isopropylmethacrylamide copolymer derivatized with 3-(dibutylamino)-1-propylamine (MA:NIPMAM-DBAPA) results in enhanced gas hydrate inhibition and superior corrosion inhibition compared to using MA:NIPMAM-DBAPA alone or with traditional fatty acid imidazoline corrosion inhibitors. [] This synergy highlights the potential for developing dual-function inhibitors for industrial processes.
Q4: What are the known toxicological properties of this compound?
A4: this compound has been assessed for safety in cosmetic applications. [] Studies indicate that it can penetrate the skin and accumulate in organs like the kidneys, lungs, small intestine, and spleen. [] While generally considered to have low acute oral toxicity in rats, it can cause skin and eye irritation and potentially act as a skin sensitizer. [] It is crucial to note that these findings are primarily relevant to cosmetic formulations and uses, and further research might be needed to understand its complete toxicological profile in other contexts.
Q5: What analytical techniques are employed to study this compound?
A5: Several analytical techniques have been utilized to characterize and quantify this compound and its interactions. Polarography has been extensively used to study its complexation behavior with metal ions like Indium (III). [] Infrared (IR) spectroscopy is employed to analyze the structural characteristics of this compound complexes, particularly to determine the coordination mode of the ligand to the metal center. [] Additionally, techniques like gas chromatography and mass spectrometry are likely used in studies investigating its impact on PVC degradation and for analyzing its presence in various matrices. []
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